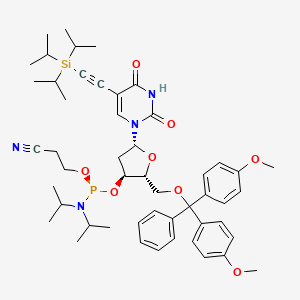

TIPS-5-Ethynyl-dU-CEP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TIPS-5-Ethynyl-dU-CEP involves the protection of the 5-ethynyl group with a triisopropylsilyl (TIPS) protecting group. This protection prevents acid or base-catalyzed hydration during oligonucleotide synthesis and workup . The compound is typically synthesized in powder form and stored at -20°C to maintain its stability .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves solid-phase synthesis techniques. These methods are scalable and can be adapted for large-scale production, ensuring the compound’s availability for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

TIPS-5-Ethynyl-dU-CEP primarily undergoes click chemistry reactions. This involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the alkyne group of this compound reacts with azide-functionalized moieties .

Common Reagents and Conditions

The common reagents used in these reactions include copper catalysts and azide-functionalized compounds such as fluorescent dye azides and azido amino acids. The reactions are typically carried out under mild conditions, making them suitable for various applications .

Major Products Formed

The major products formed from these reactions are highly modified oligonucleotides with multiple modifications. These products are free from side products, ensuring high purity and efficiency in subsequent applications .

Scientific Research Applications

TIPS-5-Ethynyl-dU-CEP has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of TIPS-5-Ethynyl-dU-CEP involves the introduction of click handles into oligonucleotides. This is achieved through the copper-catalyzed click reaction, which facilitates the efficient conjugation of the oligonucleotide with azide-functionalized moieties. The TIPS protecting group ensures the stability of the compound during synthesis and workup, preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

5-Ethynyl-dU-CEP: Unlike TIPS-5-Ethynyl-dU-CEP, this compound does not have the TIPS protecting group, making it more prone to side reactions during synthesis.

C8-Alkyne-dU-CEP: Another alkyne-functionalized phosphoramidite used in oligonucleotide synthesis.

Uniqueness

This compound stands out due to its TIPS protecting group, which allows for side product-free synthesis of highly modified oligonucleotides. This feature makes it particularly valuable for applications requiring high purity and efficiency .

Properties

Molecular Formula |

C50H67N4O8PSi |

|---|---|

Molecular Weight |

911.1 g/mol |

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-[2-tri(propan-2-yl)silylethynyl]pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C50H67N4O8PSi/c1-34(2)54(35(3)4)63(60-29-16-28-51)62-45-31-47(53-32-39(48(55)52-49(53)56)27-30-64(36(5)6,37(7)8)38(9)10)61-46(45)33-59-50(40-17-14-13-15-18-40,41-19-23-43(57-11)24-20-41)42-21-25-44(58-12)26-22-42/h13-15,17-26,32,34-38,45-47H,16,29,31,33H2,1-12H3,(H,52,55,56)/t45-,46+,47+,63-/m0/s1 |

InChI Key |

CCVQXLLQYFTKGP-KXCQJKADSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)[P@@](OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)

![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)

![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)